N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzofuran-2-carboxamide
Description
N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a cyclopentylmethyl group substituted with a 4-methoxyphenyl moiety. The benzofuran core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and receptor modulation.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-18-10-8-17(9-11-18)22(12-4-5-13-22)15-23-21(24)20-14-16-6-2-3-7-19(16)26-20/h2-3,6-11,14H,4-5,12-13,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNTSXRVMNWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The specific pathways and downstream effects influenced by this compound remain to be elucidated.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core, a cyclopentyl group, and a methoxyphenyl substituent. Its molecular formula is , and it possesses unique properties that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 309.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Research indicates that N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzofuran-2-carboxamide exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Receptor Modulation : It interacts with various receptors, including serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative conditions.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have demonstrated that this compound significantly reduces inflammation in animal models, making it a candidate for further development in treating inflammatory diseases.
- Analgesic Properties : It has displayed analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced gastrointestinal side effects.
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Analgesic | Pain relief in animal models | |
| Antitumor | Inhibition of tumor cell growth |
Study 1: Anti-inflammatory Effects
A study conducted on rat models of arthritis demonstrated that administration of this compound resulted in a significant reduction in paw swelling and joint inflammation. The effective dose was determined to be with a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 2: Analgesic Efficacy
In another investigation, the compound was evaluated for its analgesic properties using the formalin test in rodents. Results indicated that it reduced pain responses significantly compared to control groups, suggesting its potential as an alternative analgesic agent.
Study 3: Antitumor Mechanism
Research focusing on the antitumor activity revealed that the compound inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Synthetic Challenges : Compound 22 (from ) exhibited a low yield (25%), likely due to steric hindrance from the 4-methoxybenzyl group or side reactions during coupling. In contrast, the cyclopropane derivative () achieved 78% yield, suggesting efficient cyclopropanation and minimal steric interference.
- Substituent Diversity : Halogenated analogues (e.g., bromo and fluoro in ) are common in drug design to enhance metabolic stability and binding affinity. The cyclopropyl group in may restrict conformational flexibility, improving target engagement.
- Amino vs. Methoxy Groups: Compounds with amino substitutions () may exhibit higher solubility due to hydrogen bonding but could face oxidative metabolism risks. The 4-methoxy group in the target compound balances lipophilicity and electronic effects.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physicochemical Data
*Metabolic stability inferred from structural features.
Key Insights :
- Metabolic Vulnerabilities: The N-methyl and methoxy groups in may reduce oxidative metabolism, whereas amino groups () could be prone to enzymatic oxidation or conjugation.
- Stereochemical Impact : The high diastereomeric ratio (dr 23:1) in highlights the importance of stereochemistry in biological activity, though specific data on enantioselectivity are lacking in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
